STCA

Description

Properties

CAS No. |

1266573-85-6 |

|---|---|

Molecular Formula |

C22H31NO4S |

Molecular Weight |

405.553 |

IUPAC Name |

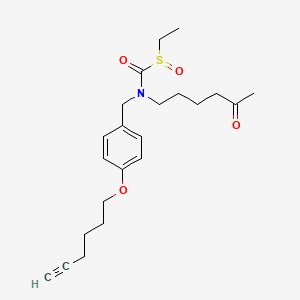

1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide |

InChI |

InChI=1S/C22H31NO4S/c1-4-6-7-10-17-27-21-14-12-20(13-15-21)18-23(22(25)28(26)5-2)16-9-8-11-19(3)24/h1,12-15H,5-11,16-18H2,2-3H3 |

InChI Key |

AXDYDFJBKQJLCU-UHFFFAOYSA-N |

SMILES |

CCS(=O)C(=O)N(CCCCC(=O)C)CC1=CC=C(C=C1)OCCCCC#C |

Synonyms |

N-(4-Hex-5-ynyloxy-benzyl)-N-(5-oxo-hexyl)-ethanesulfinylformamide |

Origin of Product |

United States |

Foundational & Exploratory

S-Trityl-L-cysteine (STLC): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Trityl-L-cysteine (STLC), also known by its NSC number 83265, is a potent and cell-permeable small molecule that has garnered significant interest in the field of oncology research. It functions as a selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division. By binding to a specific allosteric pocket on Eg5, STLC prevents the conformational changes required for ATP hydrolysis and microtubule-based motility. This inhibition leads to a characteristic mitotic arrest with the formation of monoastral spindles, ultimately triggering the intrinsic apoptotic pathway in proliferating cancer cells. This technical guide provides a comprehensive overview of STLC, including its mechanism of action, key quantitative data, detailed experimental protocols, and associated signaling pathways.

Core Concepts and Mechanism of Action

S-Trityl-L-cysteine is a synthetic organosulfur compound that acts as a reversible and tight-binding inhibitor of the human mitotic kinesin Eg5.[1] Eg5 is a member of the kinesin-5 family and plays a critical role in the early stages of mitosis by separating duplicated centrosomes and establishing the bipolar spindle.[2] STLC binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[3] This binding locks Eg5 in a state that is unable to hydrolyze ATP or move along microtubules, thus preventing the outward push required for centrosome separation.[3] Consequently, cells treated with STLC are arrested in mitosis with a characteristic "monoastral" spindle, where a single aster of microtubules radiates from unseparated centrosomes.[3] This prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately leads to programmed cell death (apoptosis) through the intrinsic pathway.[4]

Quantitative Data

The following tables summarize the key quantitative data for S-Trityl-L-cysteine's biological activity.

Table 1: In Vitro Inhibition Data

| Parameter | Target/Assay | Value | Reference(s) |

| IC50 | Basal Eg5 ATPase Activity | 1.0 µM | [5] |

| IC50 | Microtubule-Activated Eg5 ATPase Activity | 140 nM | [5] |

| IC50 | Eg5-driven Microtubule Sliding Velocity | 500 nM | [3] |

| IC50 | HeLa Cell Cycle Arrest (Mitotic Arrest) | 700 nM | [6] |

| Average GI50 | NCI-60 Human Cancer Cell Line Panel | 1.3 µM | [5] |

Table 2: NCI-60 Screening Data for S-Trityl-L-cysteine (NSC 83265) - Growth Inhibition (GI50)

The following data represents the concentration of STLC required to inhibit the growth of various cancer cell lines by 50%. The data is sourced from the NCI's Developmental Therapeutics Program.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.26 |

| HL-60(TB) | Leukemia | 1.35 |

| K-562 | Leukemia | 1.17 |

| MOLT-4 | Leukemia | 1.12 |

| RPMI-8226 | Leukemia | 1.58 |

| SR | Leukemia | 1.00 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 1.48 |

| EKVX | Non-Small Cell Lung | 1.29 |

| HOP-62 | Non-Small Cell Lung | 1.38 |

| HOP-92 | Non-Small Cell Lung | 1.41 |

| NCI-H226 | Non-Small Cell Lung | 1.62 |

| NCI-H23 | Non-Small Cell Lung | 1.51 |

| NCI-H322M | Non-Small Cell Lung | 1.35 |

| NCI-H460 | Non-Small Cell Lung | 1.23 |

| NCI-H522 | Non-Small Cell Lung | 1.55 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 1.29 |

| HCC-2998 | Colon Cancer | 1.45 |

| HCT-116 | Colon Cancer | 1.32 |

| HCT-15 | Colon Cancer | 1.58 |

| HT29 | Colon Cancer | 1.66 |

| KM12 | Colon Cancer | 1.20 |

| SW-620 | Colon Cancer | 1.38 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 1.41 |

| SF-295 | CNS Cancer | 1.55 |

| SF-539 | CNS Cancer | 1.38 |

| SNB-19 | CNS Cancer | 1.48 |

| SNB-75 | CNS Cancer | 1.62 |

| U251 | CNS Cancer | 1.51 |

| Melanoma | ||

| LOX IMVI | Melanoma | 1.29 |

| MALME-3M | Melanoma | 1.35 |

| M14 | Melanoma | 1.41 |

| SK-MEL-2 | Melanoma | 1.26 |

| SK-MEL-28 | Melanoma | 1.58 |

| SK-MEL-5 | Melanoma | 1.45 |

| UACC-257 | Melanoma | 1.32 |

| UACC-62 | Melanoma | 1.66 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 1.38 |

| OVCAR-3 | Ovarian Cancer | 1.51 |

| OVCAR-4 | Ovarian Cancer | 1.48 |

| OVCAR-5 | Ovarian Cancer | 1.55 |

| OVCAR-8 | Ovarian Cancer | 1.41 |

| NCI/ADR-RES | Ovarian Cancer | 1.70 |

| SK-OV-3 | Ovarian Cancer | 1.62 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 1.45 |

| A498 | Renal Cancer | 1.58 |

| ACHN | Renal Cancer | 1.35 |

| CAKI-1 | Renal Cancer | 1.62 |

| RXF 393 | Renal Cancer | 1.32 |

| SN12C | Renal Cancer | 1.48 |

| TK-10 | Renal Cancer | 1.29 |

| UO-31 | Renal Cancer | 1.51 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 1.55 |

| DU-145 | Prostate Cancer | 1.66 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 1.41 |

| MDA-MB-231/ATCC | Breast Cancer | 1.74 |

| HS 578T | Breast Cancer | 1.58 |

| BT-549 | Breast Cancer | 1.45 |

| T-47D | Breast Cancer | 1.38 |

| MDA-MB-435 | Breast Cancer | 1.29 |

Note: GI50 values can vary between experiments and laboratories. The data presented here is a representative set.

Experimental Protocols

Eg5 ATPase Activity Assay (Pyruvate Kinase/Lactate Dehydrogenase Coupled Assay)

This assay measures the rate of ATP hydrolysis by Eg5 by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Microtubules (polymerized from tubulin)

-

Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

Coupling System: 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 50 U/mL pyruvate kinase (PK), 70 U/mL lactate dehydrogenase (LDH)

-

ATP solution

-

S-Trityl-L-cysteine (STLC) stock solution in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the assay buffer with the coupling system components.

-

For microtubule-activated ATPase assays, add microtubules to the desired final concentration (e.g., 2 µM). For basal activity, omit microtubules.

-

Add the desired concentration of STLC or DMSO (vehicle control) to the wells.

-

Add the purified Eg5 protein to a final concentration of approximately 50-100 nM.

-

Equilibrate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the ATPase activity from the linear phase of the reaction.

-

To determine the IC50 value, perform the assay with a range of STLC concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with STLC using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

S-Trityl-L-cysteine (STLC) stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of STLC or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Western Blot Analysis of Caspase Activation

This method is used to detect the cleavage and activation of caspases, key mediators of apoptosis, in STLC-treated cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

S-Trityl-L-cysteine (STLC) stock solution in DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with STLC as described for the cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of caspase-9, caspase-3, and PARP indicates the activation of the apoptotic cascade.

Signaling Pathways and Visualizations

STLC-Induced Mitotic Arrest and Apoptosis

The primary mechanism of STLC action is the inhibition of Eg5, leading to mitotic arrest. This prolonged arrest in mitosis is a cellular stress that triggers the intrinsic pathway of apoptosis.

Caption: STLC inhibits Eg5, leading to mitotic arrest and intrinsic apoptosis.

Experimental Workflow for Assessing STLC Activity

The following diagram outlines a typical experimental workflow to characterize the cellular effects of STLC.

Caption: A standard workflow for evaluating the anticancer effects of STLC.

STLC-Induced Signaling in Neuroblastoma

In neuroblastoma cells, STLC treatment has been shown to activate the MAPK and NF-κB signaling pathways, which contribute to its apoptotic effects.[7] The precise upstream mechanism linking mitotic arrest to the activation of these pathways is an area of ongoing research but may involve cellular stress responses initiated by the prolonged cell cycle block.

Caption: STLC-induced mitotic arrest activates MAPK and NF-kB pathways in neuroblastoma.

Drug Development Considerations

While STLC is a potent inhibitor of Eg5, its development as a clinical candidate has been hampered by its poor aqueous solubility and pharmacokinetic properties.[8] The zwitterionic nature of the molecule, with its free amino and carboxyl groups, contributes to these challenges.[8] Consequently, significant research has focused on developing derivatives of STLC with improved solubility and drug-like properties while retaining potent Eg5 inhibitory activity. These efforts include modifications to the amino and carboxyl termini.[8]

Conclusion

S-Trityl-L-cysteine is a valuable research tool for studying the role of the mitotic kinesin Eg5 in cell division and as a lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, potent activity, and the characteristic monoastral spindle phenotype it induces make it a cornerstone for investigating mitotic processes and screening for new antimitotic agents. Further research into STLC derivatives with improved pharmacological properties holds promise for the clinical translation of Eg5 inhibitors.

References

- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug: S-Trityl-L-cysteine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. Drug: S-Trityl-L-cysteine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Data - NCI [dctd.cancer.gov]

- 8. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]

STCA Mechanism of Action in Mitosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Trityl-L-cysteine (STCA) is a potent and specific allosteric inhibitor of Eg5, a member of the kinesin-5 family of motor proteins. Eg5 is essential for the establishment and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division. By targeting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptotic cell death in proliferating cancer cells. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound in mitosis, including its direct interaction with Eg5, its impact on microtubule dynamics and downstream signaling pathways. Detailed experimental protocols and a summary of key quantitative data are also presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Allosteric Inhibition of Eg5

This compound exerts its antimitotic effect through the allosteric inhibition of the motor protein Eg5. Eg5 is a homotetrameric, plus-end directed kinesin that plays a crucial role in pushing the two spindle poles apart by sliding antiparallel microtubules.[1][2][3]

1.1. Molecular Target: Kinesin Spindle Protein (KSP/Eg5)

The primary molecular target of this compound is the motor domain of Eg5.[1][4] this compound binds to a specific allosteric pocket formed by the secondary structural elements helix α2, loop L5, and helix α3.[1][5] This binding site is distinct from the ATP-binding site, categorizing this compound as a non-competitive inhibitor.[6]

1.2. Biochemical Consequences of this compound Binding

The binding of this compound to the allosteric pocket on Eg5 induces a conformational change that traps the motor domain in a state with high affinity for ADP.[5] This allosteric modulation prevents the release of ADP, which is a critical step in the ATPase cycle of Eg5.[2] The inhibition of Eg5's ATPase activity renders the motor protein unable to hydrolyze ATP to generate the force required for its movement along microtubules.[1][7] Consequently, Eg5 is unable to perform its function of crosslinking and sliding antiparallel microtubules.[8]

Cellular Effects of this compound

The inhibition of Eg5 function by this compound leads to a cascade of events that disrupt the normal progression of mitosis.

2.1. Impact on Microtubule Dynamics and Spindle Formation

The primary cellular phenotype of this compound treatment is the failure to form a bipolar mitotic spindle.[2][9] In the absence of the outward pushing force generated by Eg5, the duplicated centrosomes are unable to separate. This results in the formation of a "monoastral" spindle, where a single aster of microtubules radiates from the unseparated centrosomes, surrounded by a ring of chromosomes.[2][9]

2.2. Mitotic Arrest and Activation of the Spindle Assembly Checkpoint (SAC)

The presence of improperly attached chromosomes to the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[10] The monoastral spindle configuration induced by this compound leads to the activation of the SAC, causing the cell to arrest in mitosis.[5] This arrest prevents the cell from entering anaphase and undergoing improper chromosome segregation, which could lead to aneuploidy.

2.3. Induction of Apoptosis

Prolonged mitotic arrest induced by this compound can trigger the intrinsic apoptotic pathway.[11][12] This process is often caspase-dependent and can be initiated even at sub-apoptotic caspase activation levels.[13] The sustained arrest leads to the degradation of anti-apoptotic proteins like Mcl-1.[13] In some cases, cells may exit mitosis without proper division in a process called "mitotic slippage."[12][14] This can result in the formation of tetraploid G1 cells, which may subsequently undergo p53-dependent cell cycle arrest or apoptosis.[12][14] The mitotic arrest can also lead to DNA damage, which contributes to the induction of p53.[12][15]

Signaling Pathways Modulated by this compound

The cellular response to this compound involves the modulation of several key signaling pathways.

3.1. Spindle Assembly Checkpoint (SAC) Activation

As described above, the primary signaling pathway activated by this compound is the SAC. This pathway involves a complex interplay of proteins at the kinetochores of unattached chromosomes, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and preventing the onset of anaphase.

3.2. Apoptosis and DNA Damage Response Pathway

Prolonged mitotic arrest due to this compound treatment triggers a cascade of events leading to apoptosis and a DNA damage response.

3.3. MAPK and NF-κB Signaling Pathways

Some studies have suggested that this compound-mediated apoptosis and cell cycle arrest may be triggered by the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. However, the precise molecular mechanisms linking this compound-induced mitotic stress to the activation of these pathways require further investigation.[16]

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound with Eg5 and its cellular effects.

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Ki,app) | <150 nM | In vitro (300 mM NaCl) | [4] |

| IC50 (Eg5 ATPase activity - basal) | 1.0 µM | In vitro | [1] |

| IC50 (Eg5 ATPase activity - microtubule-activated) | 140 nM | In vitro | [17] |

| IC50 (Eg5-driven microtubule sliding) | 500 nM | In vitro | [4][9] |

| IC50 (Mitotic Arrest) | 700 nM | HeLa | [17] |

| GI50 (NCI 60 Tumor Cell Line Screen) | 1.3 µM | 60 human cancer cell lines | [1] |

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

5.1. Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of this compound. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Protocol:

-

Prepare Reaction Mixture: In a suitable buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT), prepare a reaction mixture containing microtubules (e.g., 5 µM), pyruvate kinase (e.g., 0.2 U/µL), lactate dehydrogenase (e.g., 0.3 U/µL), phosphoenolpyruvate (e.g., 1 mM), and NADH (e.g., 250 µM).

-

Inhibitor Addition: Add serial dilutions of this compound (dissolved in DMSO) or DMSO as a vehicle control to the wells of a 96-well plate.

-

Enzyme Addition: Add purified Eg5 motor domain to each well to a final concentration of, for example, 50 nM.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of, for example, 1 mM.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Data Analysis: Calculate the initial rates of ATP hydrolysis for each this compound concentration. Plot the rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

5.2. Immunofluorescence Staining of Mitotic Spindles

This technique is used to visualize the morphology of the mitotic spindle in cells treated with this compound.

Protocol:

-

Cell Culture: Seed cells (e.g., HeLa) onto glass coverslips in a culture dish and allow them to adhere.

-

Treatment: Treat the cells with the desired concentration of this compound or DMSO for a specified period (e.g., 16-24 hours) to induce mitotic arrest.

-

Fixation: Wash the cells with PBS and fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: If using PFA fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature, protected from light.

-

Counterstaining: Stain the cellular DNA with a fluorescent dye such as DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence or confocal microscope.

5.3. Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.

Protocol:

-

Cell Treatment: Culture cells in the presence of various concentrations of this compound or DMSO for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add it dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

This compound is a valuable tool for studying the role of Eg5 in mitosis and serves as a lead compound for the development of novel anticancer therapeutics. Its specific mechanism of action, which involves the allosteric inhibition of Eg5 and the subsequent induction of mitotic arrest and apoptosis, makes it an attractive candidate for targeting rapidly dividing cancer cells. The detailed understanding of its molecular interactions, cellular effects, and impact on signaling pathways, as outlined in this guide, provides a solid foundation for further research and the rational design of next-generation Eg5 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]

- 6. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prolonged mitotic arrest induces a caspase-dependent DNA damage response at telomeres that determines cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of S-trityl-L-cysteine

This guide provides a comprehensive overview of S-trityl-L-cysteine (STLC), a molecule of significant interest to researchers, scientists, and drug development professionals. From its initial synthesis to its contemporary applications as a potent inhibitor of the mitotic kinesin Eg5, this document details the key methodologies for its preparation, its physicochemical properties, and its mechanism of action in cellular pathways.

Discovery and Historical Context

S-trityl-L-cysteine was first described in the mid-20th century as part of foundational research into amino acid protecting groups for peptide synthesis. The trityl (triphenylmethyl) group was identified as a valuable protecting moiety for the thiol side chain of cysteine due to its steric bulk and its lability under acidic conditions, which allows for selective deprotection without compromising the peptide backbone. Early work by Hiskey and Adams in 1965 established a convenient method for its preparation, paving the way for its use in the synthesis of complex peptides.

While initially valued in peptide chemistry, S-trityl-L-cysteine gained renewed attention in the early 2000s with the discovery of its potent biological activity. It was identified as a selective, allosteric inhibitor of Eg5 (also known as KSP or KIF11), a kinesin motor protein essential for the formation of the bipolar mitotic spindle during cell division. This discovery positioned STLC as a promising candidate for anticancer drug development, as its inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2]

Physicochemical Properties

S-trityl-L-cysteine is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁NO₂S | |

| Molecular Weight | 363.47 g/mol | |

| Melting Point | 182-183 °C (decomposes) | Sigma-Aldrich |

| Optical Rotation [α]²⁵/D | +115° (c = 0.8 in 0.04 M ethanolic HCl) | Sigma-Aldrich |

| Solubility | Soluble in DMSO and methanol. | |

| CAS Number | 2799-07-7 |

Synthesis of S-trityl-L-cysteine

Several methods for the synthesis of S-trityl-L-cysteine have been reported. The classical approach involves the direct S-alkylation of L-cysteine with trityl chloride. Variations of this method have been developed to improve yield and purity.

Comparative Summary of Synthesis Methods

| Method | Key Reagents | Solvent | Typical Yield | Key Advantages | Key Disadvantages | Reference |

| Hiskey & Adams (1965) | L-cysteine, Trityl chloride, Triethylamine | Chloroform | High (not specified in abstract) | Established, convenient method | Use of chloroform | Hiskey & Adams, 1965 |

| Photaki et al. (1970) | L-cysteine, Trityl alcohol, Trifluoroacetic acid | Acetic acid | Good (not specified in abstract) | Avoids use of trityl chloride | Requires handling of strong acids | Photaki et al., 1970 |

| Modern Optimized Protocol | L-cysteine hydrochloride, Trityl chloride, N,N-Diisopropylethylamine | N,N-Dimethylformamide | > 90% | High yield, uses a non-halogenated solvent | Requires careful control of stoichiometry | (General laboratory practice) |

Detailed Experimental Protocols

Method 1: Synthesis via Trityl Chloride (Adapted from Hiskey & Adams, 1965)

This protocol is based on the classical method of S-alkylation.

Reagents:

-

L-cysteine

-

Trityl chloride

-

Triethylamine (TEA)

-

Chloroform

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine in a minimal amount of aqueous triethylamine.

-

To this solution, add a solution of trityl chloride in chloroform dropwise with vigorous stirring at room temperature.

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a mixture of ethanol and water or ethanol and diethyl ether to yield pure S-trityl-L-cysteine.

Method 2: Synthesis via Trityl Alcohol (Adapted from Photaki et al., 1970)

This method provides an alternative to the use of trityl chloride.

Reagents:

-

L-cysteine

-

Trityl alcohol

-

Trifluoroacetic acid (TFA)

-

Acetic acid

-

Diethyl ether

Procedure:

-

Suspend L-cysteine in glacial acetic acid.

-

Add trityl alcohol to the suspension.

-

Add trifluoroacetic acid dropwise to the stirred mixture. The mixture should become a clear solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration and wash thoroughly with diethyl ether.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure S-trityl-L-cysteine.

Applications in Peptide Synthesis

The primary initial application of S-trityl-L-cysteine was as a protected amino acid in peptide synthesis. The trityl group effectively masks the nucleophilic thiol side chain of cysteine, preventing unwanted side reactions during peptide chain elongation.

Caption: Workflow of S-trityl-L-cysteine in peptide synthesis.

The trityl group can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard procedure in the final deprotection step of solid-phase peptide synthesis (SPPS).

Mechanism of Action as an Eg5 Inhibitor

S-trityl-L-cysteine exerts its anticancer effects by targeting the motor protein Eg5. Eg5 is crucial for the separation of centrosomes and the formation of the bipolar spindle during mitosis. STLC is an allosteric inhibitor, meaning it binds to a site on the Eg5 motor domain distinct from the ATP and microtubule binding sites.[1] This binding event locks Eg5 in a conformation that prevents its motor activity, leading to the formation of characteristic monoastral spindles and ultimately, mitotic arrest.

Caption: Mechanism of Eg5 inhibition by S-trityl-L-cysteine.

Prolonged mitotic arrest triggers the spindle assembly checkpoint, which in turn activates apoptotic signaling pathways, leading to programmed cell death in cancer cells.

Downstream Signaling Pathways

The induction of apoptosis by S-trityl-L-cysteine is mediated through the activation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1]

MAPK Signaling Pathway

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. STLC-induced mitotic arrest leads to the activation of the MAPK cascade, contributing to the apoptotic response.

Caption: MAPK signaling pathway activated by STLC.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its activation in the context of STLC treatment contributes to the apoptotic outcome.

Caption: NF-κB signaling pathway influenced by STLC.

Conclusion

S-trityl-L-cysteine has evolved from a simple protecting group in peptide chemistry to a molecule of significant interest in the field of oncology. Its well-defined synthesis and its specific mechanism of action as an Eg5 inhibitor make it a valuable tool for both basic research and drug development. This guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, offering a solid foundation for professionals working in these areas. Further research into the detailed interactions of STLC with downstream signaling components will continue to illuminate its therapeutic potential.

References

S-Trityl-L-cysteine: A Technical Guide to a Potent Allosteric Inhibitor of Mitotic Kinesin Eg5

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-trityl-L-cysteine (STLC) is a potent, cell-permeable small molecule that selectively inhibits the mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, making it a validated target for anticancer drug development. STLC functions as a reversible, tight-binding, and allosteric inhibitor, binding to a unique pocket on the Eg5 motor domain. This inhibition prevents ATP hydrolysis and motor activity, leading to a characteristic cellular phenotype of monoastral spindles, mitotic arrest, and subsequent induction of apoptosis. This technical guide provides an in-depth overview of STLC, summarizing its inhibitory activity, detailing key experimental protocols for its characterization, and visualizing its mechanism of action and relevant experimental workflows.

Introduction to Eg5 and the Mechanism of STLC Inhibition

The mitotic kinesin Eg5 is a homotetrameric protein that plays a crucial role during the early stages of mitosis. Its motor activity is responsible for cross-linking antiparallel microtubules and pushing the duplicated centrosomes apart, a fundamental step in establishing the bipolar spindle required for accurate chromosome segregation.[1][2]

S-trityl-L-cysteine (STLC) has been identified as a highly specific inhibitor of Eg5.[3] Unlike ATP-competitive inhibitors, STLC is an allosteric inhibitor. It binds to a well-defined pocket on the motor domain, distinct from the ATP and microtubule binding sites, formed by the secondary structural elements helix α2, loop L5, and helix α3.[4] This binding event locks the motor domain in a state that inhibits ADP release, a critical step in the ATPase cycle, thereby stalling the motor protein and preventing it from generating force.[2][5]

The consequence of Eg5 inhibition in proliferating cells is the failure of centrosome separation.[3] This leads to the formation of a characteristic "monoastral spindle," where chromosomes are arranged in a rosette around a single spindle pole.[6] This aberrant structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in the M phase of the cell cycle.[7] If the arrest is sustained, the cell ultimately undergoes programmed cell death (apoptosis), typically through the intrinsic pathway.[7][8]

Quantitative Data on STLC Inhibitory Activity

The potency of STLC has been quantified through various in vitro and cell-based assays. The tables below summarize the key inhibitory concentrations (IC50), apparent inhibition constants (Ki,app), and kinetic parameters reported in the literature.

Table 1: In Vitro Inhibitory Activity of STLC against Human Eg5

| Assay Type | Parameter | Value | Reference(s) |

| Basal ATPase Activity | IC50 | 1.0 µM | [6][9] |

| Microtubule-Activated ATPase Activity | IC50 | 140 nM | [6][9] |

| Microtubule Gliding Velocity | IC50 | 500 nM | [1][3] |

| Apparent Inhibition Constant (300 mM NaCl) | K_i,app (est.) | <150 nM | [1][3] |

| Apparent Inhibition Constant (25 mM KCl) | K_i,app (est.) | 600 nM | [1][3] |

Table 2: Cellular Activity and Kinetic Comparison of STLC

| Parameter | STLC | Monastrol (for comparison) | Reference(s) |

| Mitotic Arrest in HeLa Cells (IC50) | 700 nM | ~25 µM | [6] |

| Association Rate (k_on) | 6.1 µM⁻¹s⁻¹ | 0.78 µM⁻¹s⁻¹ | [1][3] |

| Dissociation Rate (k_off) | 3.6 s⁻¹ | 15 s⁻¹ | [1][3] |

Note: IC50 and Ki values can vary based on specific assay conditions, such as protein concentration, buffer composition, and temperature.[10]

Signaling Pathway of STLC-Induced Apoptosis

Prolonged mitotic arrest triggered by STLC ultimately leads to programmed cell death. Studies indicate that STLC induces apoptosis primarily through the intrinsic pathway. This pathway is initiated by mitochondrial stress, leading to the activation of initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[7][8] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, dismantling the cell and leading to its death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biochemical and Physical Properties of STAC Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

STAC (SH3 and Cysteine-Rich domain) proteins are a family of adaptor proteins that have emerged as crucial modulators of voltage-gated calcium channels (CaVs). This family comprises three isoforms—STAC1, STAC2, and STAC3—each with distinct expression patterns and physiological roles. STAC3, in particular, has garnered significant attention for its essential function in skeletal muscle excitation-contraction (EC) coupling, a fundamental process for converting electrical stimuli into mechanical force. Mutations in the STAC3 gene are linked to congenital myopathies, highlighting its clinical significance. This technical guide provides a comprehensive overview of the biochemical and physical properties of STAC proteins, their role in cellular signaling, and the experimental methodologies used to study them, aimed at researchers and professionals in the field of drug development.

Biochemical and Physical Properties

STAC proteins are characterized by a conserved domain architecture consisting of an N-terminal C1 domain and two C-terminal SH3 domains. These domains are crucial for their protein-protein and protein-lipid interactions, which underpin their function as scaffold proteins in cellular signaling complexes.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the human STAC protein isoforms.

| Property | STAC1 | STAC2 | STAC3 |

| Amino Acid Length | 402 | 411 | 364 |

| Molecular Weight (Da) | 44,554 | 45,009 | 41,507[1] |

| Isoelectric Point (pI) | Data not available | Data not available | Data not available |

| Binding Affinity (Kd) for CaV1.1 II-III loop | Low micromolar range | ~19 µM (weaker than STAC3)[2] | 0.83 - 2 µM[3] |

Signaling Pathways Involving STAC Proteins

STAC proteins are integral components of the cellular machinery that regulates calcium signaling, particularly in excitable cells like muscle and neurons.

Excitation-Contraction Coupling in Skeletal Muscle

STAC3 is a critical link in the mechanical coupling between the L-type voltage-gated calcium channel (CaV1.1) in the transverse tubules and the ryanodine receptor 1 (RyR1) in the sarcoplasmic reticulum. Upon membrane depolarization, a conformational change in CaV1.1 is transmitted to RyR1, leading to the release of calcium from the sarcoplasmic reticulum and subsequent muscle contraction. STAC3 facilitates this process through direct interaction with the II-III loop of CaV1.1.[4][5][6] The absence or mutation of STAC3 disrupts this coupling, leading to impaired muscle function.[1][4]

Modulation of Calcium Channel Activity

Beyond their role in EC coupling, STAC proteins, including the neuronal isoforms STAC1 and STAC2, have been shown to modulate the function of L-type calcium channels. They can inhibit calcium-dependent inactivation (CDI) of these channels, a negative feedback mechanism that curtails calcium influx.[7] This suggests a broader role for STAC proteins in fine-tuning calcium signaling in various cell types.

Experimental Protocols

Studying the function of STAC proteins involves a range of molecular biology, biochemistry, and electrophysiology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation of STAC3 and CaV1.1

This protocol is designed to demonstrate the in-cell interaction between STAC3 and CaV1.1.

1. Cell Culture and Transfection:

-

Culture tsA201 cells in DMEM supplemented with 10% FBS and 2 mM glutamine.

-

Co-transfect cells with expression plasmids for fluorescently tagged STAC3 (e.g., STAC3-RFP) and CaV1.1 (e.g., GFP-CaV1.1) using a suitable transfection reagent.[5]

-

Incubate for 24-48 hours to allow for protein expression.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add an anti-GFP antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

4. Washing and Elution:

-

Pellet the beads by centrifugation and wash three times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

5. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-RFP antibody to detect co-immunoprecipitated STAC3-RFP.

-

Use an anti-GFP antibody as a positive control for the immunoprecipitation of GFP-CaV1.1.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of STAC proteins on the activity of voltage-gated calcium channels.

1. Cell Preparation:

-

Plate tsA201 cells on glass coverslips and transfect with cDNAs for the desired CaV alpha1 subunit (e.g., CaV1.2), auxiliary subunits (β and α2-δ1), and the STAC protein of interest (or a control vector).[5]

-

Use a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Recording Solutions:

-

External solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, adjusted to pH 7.4 with CsOH. (Barium is used as the charge carrier to avoid calcium-dependent inactivation).

-

Internal (pipette) solution (in mM): 135 Cs-methanesulfonate, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP-Mg, adjusted to pH 7.2 with CsOH.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtain a giga-ohm seal on a transfected cell and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +70 mV in 10 mV increments for 200 ms) to elicit Ba2+ currents through the calcium channels.

4. Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Plot the peak current as a function of the test potential to generate a current-voltage (I-V) relationship.

-

Compare the I-V curves from cells expressing the CaV channel with and without the STAC protein to determine the effect of the STAC protein on channel activity.

Conclusion

STAC proteins are essential adaptor proteins that play a pivotal role in the regulation of voltage-gated calcium channels. Their involvement in skeletal muscle excitation-contraction coupling and their association with congenital myopathies make them an attractive area of research for potential therapeutic interventions. The experimental protocols detailed in this guide provide a framework for investigating the biochemical and biophysical properties of STAC proteins and their interactions with other cellular components. A deeper understanding of STAC protein function and regulation will be crucial for the development of novel therapeutic strategies targeting calcium signaling pathways.

References

- 1. genecards.org [genecards.org]

- 2. researchgate.net [researchgate.net]

- 3. JCI Insight - STAC3 binding to CaV1.1 II-III loop is nonessential but critically supports skeletal muscle excitation-contraction coupling [insight.jci.org]

- 4. Molecular interactions of STAC proteins with skeletal muscle dihydropyridine receptor and excitation‐contraction coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stac proteins associate with the critical domain for excitation–contraction coupling in the II–III loop of CaV1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol - Protein expression and purification [depts.washington.edu]

- 7. Structure and function of STAC proteins: Calcium channel modulators and critical components of muscle excitation–contraction coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the S-trityl-L-cysteine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the signaling pathway of S-trityl-L-cysteine (STLC), a potent and selective inhibitor of the mitotic kinesin Eg5. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of STLC's mechanism of action, its effects on cellular processes, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Mitotic Kinesin Eg5

S-trityl-L-cysteine is a cell-permeable small molecule that specifically targets the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1] STLC allosterically binds to a pocket on the Eg5 motor domain, distinct from the ATP-binding site, leading to the inhibition of its ATPase activity. This inhibition prevents Eg5 from sliding microtubules apart, a critical step for centrosome separation and the establishment of a bipolar spindle during prophase.

The primary consequence of Eg5 inhibition by STLC is mitotic arrest.[2][3] Cells treated with STLC are unable to progress through mitosis and accumulate in a state characterized by monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes.[2] This mitotic arrest triggers the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to enter anaphase.

Quantitative Analysis of STLC Activity

The inhibitory potency of S-trityl-L-cysteine has been quantified in various assays, providing key data for its characterization and development as a potential therapeutic agent.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Basal Eg5 ATPase Activity) | 1.0 µM | In vitro | [2] |

| IC50 (Microtubule-activated Eg5 ATPase Activity) | 140 nM | In vitro | |

| IC50 (Mitotic Arrest) | 700 nM | HeLa | |

| Ki,app (apparent inhibition constant) | <150 nM (at 300 mM NaCl) | In vitro | [3] |

| EC50 (Mitotic Arrest) | 200 nM | N/A | [4] |

Signaling Pathways Activated by STLC-Induced Mitotic Arrest

Prolonged mitotic arrest induced by S-trityl-L-cysteine activates downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis.

Spindle Assembly Checkpoint (SAC) Activation

The formation of monoastral spindles in STLC-treated cells activates the spindle assembly checkpoint. This is evidenced by the increased phosphorylation of key SAC proteins, including:

-

BubR1 (Budding uninhibited by benzimidazoles-related 1) [1]

-

Histone H3 (at Serine 10) [1]

-

Aurora A kinase [1]

Activation of the SAC prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins for degradation, thus halting the cell cycle in mitosis.

Intrinsic Apoptotic Pathway

If the mitotic arrest cannot be resolved, the cell initiates apoptosis primarily through the intrinsic pathway. This is characterized by the sequential activation of caspases:

-

Activation of Caspase-9: The initiator caspase in the intrinsic pathway.

-

Cleavage and Activation of Caspase-3: The executioner caspase that orchestrates the dismantling of the cell.[1]

MAPK and NF-κB Signaling in Neuroblastoma

In the context of neuroblastoma, STLC has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, contributing to its anti-tumor activity in this specific cancer type.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the S-trityl-L-cysteine signaling pathway. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Treatment: Treat the cells with varying concentrations of S-trityl-L-cysteine for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse S-trityl-L-cysteine-treated and control cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 15% SDS-polyacrylamide gel.[5]

-

Membrane Transfer: Transfer the separated proteins to a nitrocellulose membrane.[5]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BubR1, phospho-histone H3, phospho-Aurora A, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Eg5 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the Eg5 motor protein.

-

Reaction Mixture: Prepare a reaction buffer containing 25mM ACES/KOH (pH 6.9), 2mM magnesium acetate, 2mM potassium EGTA, 0.1mM potassium EDTA, 1mM β-Mercaptoethanol, 2mM phosphoenolpyruvate, 0.25mM NADH, 17.4 µg/mL lactate dehydrogenase, and 34 µg/mL pyruvate kinase.[6]

-

Eg5 and STLC Addition: Add purified Eg5 protein (e.g., 40 nM) and varying concentrations of S-trityl-L-cysteine to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Monitor NADH Consumption: Measure the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH consumption is coupled to the rate of ATP hydrolysis by Eg5.

Immunoprecipitation

This technique is used to isolate a specific protein from a complex mixture.

-

Cell Lysis: Lyse S-trityl-L-cysteine-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Eg5 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Proteomic Analysis of STLC-Treated Cells

Proteomic studies have been conducted to identify global changes in protein expression in response to S-trityl-L-cysteine treatment. One study identified 33 differentially regulated proteins in HeLa cells following STLC treatment, with 31 of these being linked to apoptotic cell death.[1] Another quantitative proteomic analysis using SILAC identified 27 unique proteins with significant fold changes in STLC-treated HeLa cells.[7] These studies highlight the broad impact of STLC on cellular processes beyond the direct inhibition of Eg5.

Visualizing the S-trityl-L-cysteine Signaling Pathway and Experimental Workflows

To further elucidate the complex interactions and experimental procedures described, the following diagrams have been generated using the DOT language.

Core signaling pathway of S-trityl-L-cysteine.

Experimental workflow for Western Blot analysis.

Experimental workflow for MTT cell viability assay.

References

- 1. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High Resolution Quantitative Proteomics of HeLa Cells Protein Species Using Stable Isotope Labeling with Amino Acids in Cell Culture(SILAC), Two-Dimensional Gel Electrophoresis(2DE) and Nano-Liquid Chromatograpohy Coupled to an LTQ-OrbitrapMass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

STCA as a potential chemotherapeutic agent

An In-Depth Technical Guide on STCA (4-((4-(3,4-dichlorophenyl)thiazol-2-yl)amino)benzenesulfonamide) as a Potential Chemotherapeutic Agent

Disclaimer: The compound 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)amino)benzenesulfonamide (referred to herein as this compound) is a specific chemical entity within the broader class of thiazole-benzenesulfonamide derivatives. As of this writing, specific preclinical or clinical data for this compound is not extensively available in the public domain. Therefore, this guide synthesizes information from studies on structurally similar thiazole-benzenesulfonamide compounds to project the potential mechanisms, activities, and experimental evaluation of this compound as a chemotherapeutic agent. The presented data and pathways should be considered illustrative for this class of compounds.

Executive Summary

Compounds featuring a thiazole ring linked to a benzenesulfonamide moiety represent a promising scaffold in modern oncology research. These derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. This technical guide explores the prospective role of this compound as a chemotherapeutic agent, drawing upon the established activities of its structural analogs. The primary proposed mechanisms include the inhibition of tumor-associated carbonic anhydrases and critical cell cycle-regulating kinases. These actions lead to downstream effects such as the induction of apoptosis and cell cycle arrest, ultimately inhibiting cancer cell proliferation. This document provides an overview of the likely signaling pathways, quantitative data from related compounds, and detailed experimental protocols for evaluating such agents.

Proposed Mechanisms of Action

The anticancer activity of the thiazole-benzenesulfonamide class of compounds is often attributed to their ability to interact with specific enzymatic targets that are crucial for tumor survival and growth.

Inhibition of Carbonic Anhydrases (CAs)

A primary and well-documented mechanism for benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases.[1][2][3] The sulfonamide group acts as a potent zinc-binding group in the active site of these metalloenzymes.[1]

-

Tumor-Associated Isoforms (CA IX and XII): In many solid tumors, hypoxic conditions lead to the upregulation of specific CA isoforms, particularly the transmembrane proteins CA IX and XII.[3] These enzymes help maintain a stable intracellular pH (pHi) by converting carbon dioxide and water to bicarbonate and protons, exporting the protons to the extracellular space. This process contributes to extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy.[3]

-

Therapeutic Rationale: Inhibition of CA IX and XII by a compound like this compound would disrupt this pH regulation, leading to intracellular acidification and, consequently, the induction of apoptosis and a reduction in cell proliferation.[4][5]

Inhibition of Protein Kinases

The thiazole moiety and associated aromatic structures can act as scaffolds for designing inhibitors of various protein kinases that are often dysregulated in cancer.

-

Cyclin-Dependent Kinases (CDKs): Several benzenesulfonamide derivatives have been shown to inhibit CDKs, such as CDK2.[6][7] CDKs are essential for the progression of the cell cycle. By inhibiting these kinases, compounds can halt the cell cycle, typically at the G1/S or G2/M checkpoints, preventing cancer cell division.[6]

-

Other Kinases (B-Raf, VEGFR-2): Structurally related compounds have also demonstrated inhibitory activity against kinases in critical signaling pathways like the RAS/RAF/MEK/ERK and angiogenesis pathways (e.g., B-Raf, VEGFR-2).

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways that this compound may disrupt based on the activities of its analogs.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro efficacy of various thiazole-benzenesulfonamide derivatives against cancer cell lines and specific enzyme targets. This data provides a benchmark for the expected potency of this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Thiazole-Benzenesulfonamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| Thiazolone-Benzenesulfonamide (4c) | MCF-7 (Breast) | 3.96 | Doxorubicin | - |

| Thiazolone-Benzenesulfonamide (4j) | Caco-2 (Colorectal) | 5.87 | Doxorubicin | - |

| Thiazolone-Benzenesulfonamide (4e) | MDA-MB-231 (Breast) | 3.58 | Staurosporine | 7.67 |

| Thiazolone-Benzenesulfonamide (4e) | MCF-7 (Breast) | 4.58 | Staurosporine | 5.89 |

| 4-Methylbenzenesulfonamide (16) | MCF-7 (Breast) | 18.3 | E7070 | 36.3 |

Data sourced from multiple studies on related compounds.[4][6]

Table 2: In Vitro Enzyme Inhibition (Ki / IC50) of Thiazole-Benzenesulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition Constant (Ki / IC50) |

|---|---|---|

| Thiazolone-Benzenesulfonamide | hCA II | 2.6 - 598.2 nM (Ki) |

| Thiazolone-Benzenesulfonamide | hCA IX | 16.1 - 321 nM (Ki) |

| 4-Methylbenzenesulfonamide (16) | CDK2 | 1.79 µM (IC50) |

| Benzenesulfonamide-Triazine (12i) | hCA IX | 38.8 nM (Ki) |

Data sourced from multiple studies on related compounds.[4][6][8]

Key Experimental Protocols

Evaluating the chemotherapeutic potential of a novel compound like this compound requires a series of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment: Culture cells and treat with this compound at various concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software to model the histogram data and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The chemical scaffold of this compound, 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)amino)benzenesulfonamide, positions it as a compelling candidate for anticancer drug development. Based on extensive research into its structural analogs, this compound is likely to exert its chemotherapeutic effects through the dual inhibition of tumor-associated carbonic anhydrases and key protein kinases. This dual-action potential could lead to a potent induction of apoptosis and cell cycle arrest across a range of cancer cell types.

Future research should focus on the direct experimental validation of this compound. Key steps include:

-

Synthesis and Characterization: Chemical synthesis and full characterization of the this compound compound.

-

In Vitro Profiling: Comprehensive screening against a panel of cancer cell lines to determine its IC50 values and selectivity.

-

Target Identification: Enzymatic assays to confirm its inhibitory activity against specific targets like CA IX, CA XII, and a panel of relevant kinases (e.g., CDKs).

-

Mechanistic Studies: Detailed apoptosis and cell cycle assays to elucidate its precise cellular effects.

-

In Vivo Efficacy: Evaluation in preclinical animal models (e.g., xenografts) to assess its anti-tumor activity, pharmacokinetics, and safety profile.

Successful execution of these studies will be crucial to validate the therapeutic potential of this compound and advance this promising compound through the drug development pipeline.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of S-Trityl-L-Cysteine (STCA) Binding to Eg5: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The human mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during mitosis, making it a prime target for cancer chemotherapy. Small molecule inhibitors, such as S-trityl-L-cysteine (STCA or STLC), can induce mitotic arrest by allosterically inhibiting Eg5's function. This technical guide provides an in-depth analysis of the structural and thermodynamic basis of this compound binding to Eg5, details common experimental protocols for its characterization, and presents visual workflows of key processes.

Introduction to Eg5 and this compound Inhibition

Eg5, also known as Kinesin Spindle Protein (KSP) or KIF11, is a homotetrameric motor protein essential for separating duplicated centrosomes in early mitosis. Its inhibition leads to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death. Unlike microtubule-targeting agents like taxanes, Eg5 inhibitors do not affect non-dividing cells, making them a potentially safer class of anti-cancer drugs.

This compound is a potent, tight-binding allosteric inhibitor of Eg5. It binds to a site distinct from the ATP-binding pocket, inducing conformational changes that ultimately suppress the motor's ATPase activity and its interaction with microtubules.

Structural Basis of this compound Binding and Allosteric Inhibition

Structural studies, primarily through X-ray crystallography, have revealed that this compound binds to a specific, inducible allosteric pocket on the Eg5 motor domain.

-

Binding Site: The inhibitor-binding pocket is formed by the loop L5, helix α2, and helix α3. This site is located approximately 10 Å away from the nucleotide-binding pocket.

-

Conformational Changes: The binding of this compound induces a significant conformational change in Eg5. Loop L5, which is flexible in the native state, swings to close over the inhibitor, forming an induced-fit hydrophobic binding site. This traps the loop in a "closed" conformation, which is allosterically communicated to the nucleotide-binding site and the microtubule-binding interface.

-

Mechanism of Inhibition: The this compound-induced conformational change traps Eg5 in a state that mimics a pre-hydrolysis step. It specifically inhibits the release of ADP from the nucleotide-binding pocket. This prevents the motor from progressing through its ATP hydrolysis cycle, locking it in a state that binds weakly to microtubules and cannot generate force, thus leading to the collapse of the mitotic spindle.

Quantitative Data: Binding Affinity and Thermodynamics

The interaction between this compound and its derivatives with the Eg5 motor domain has been quantified using various biophysical techniques. The binding is characterized by high affinity and is primarily driven by favorable enthalpy changes.

Table 1: Binding Affinities of STLC and Analogues to Eg5

| Compound | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| S-trityl-L-cysteine (STLC) | Isothermal Titration Calorimetry (ITC) | KD | 67 ± 8.8 nM | |

| STLC Analogues (para-substituted) | Enzyme Inhibition Assay | Ki (app) | ~100 nM | |

| STLC Analogues (para-substituted) | Cell-based Mitotic Arrest Assay | EC50 | ~200 nM |

| K858 (Thiadiazole inhibitor) | Isothermal Titration Calorimetry (ITC) | Kd | 664.5 ± 0.7 nM | |

Table 2: Thermodynamic Parameters for STLC-type Inhibitor Binding to Eg5

| Inhibitor | KD (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |

|---|---|---|---|---|---|---|

| STLC | 67 ± 8.8 | -9.7 ± 0.1 | -16.0 ± 0.1 | 6.3 | 0.94 ± 0.003 | |

| PVEI0021 (methoxy-STLC) | 6.3 ± 1.8 | -11.2 ± 0.2 | -18.0 ± 0.2 | 6.8 | 0.61 ± 0.004 | |

| PVEI0138 (ethylene-linked) | <1 | - | - | - | 0.68 ± 0.003 |

(Data derived from Isothermal Titration Calorimetry experiments.)

The thermodynamic data indicate that the binding of STLC-type inhibitors to Eg5 is an enthalpically driven process, while being entropically unfavorable. The enhanced affinity of derivatives like PVEI0021 comes from a larger enthalpy gain, likely due to increased shape complementarity within the binding pocket.

Key Signaling and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the structural analysis of this compound binding.

Caption: Allosteric inhibition of Eg5 by this compound.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Workflow for X-ray crystallography of the Eg5-STCA complex.

Experimental Protocols

Detailed below are standardized protocols for the structural and biophysical analysis of the Eg5-STCA interaction.

To obtain high-quality protein for structural and biophysical studies, a truncated version of the human Eg5 motor domain is often used, for example, Eg5(17-369).

-

Expression: The gene encoding the Eg5 motor domain is cloned into an expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., His6-tag). The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, then induced with IPTG and incubated at a lower temperature (e.g., 18-20°C) overnight.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specific binders. The Eg5 protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (e.g., Superdex 200 column) in a final buffer suitable for the downstream experiment (e.g., 20 mM HEPES pH 7.2, 150 mM KCl, 2 mM MgCl2, 1 mM DTT).

-

Concentration and Storage: Protein fractions are pooled, concentrated, and flash-frozen in liquid nitrogen for storage at -80°C.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Sample Preparation: Purified Eg5 and this compound are prepared in an identical, thoroughly degassed buffer (e.g., the final size-exclusion buffer). The use of a perfectly matched buffer is critical to minimize heats of dilution.

-

Concentration Determination: Accurate concentrations of both protein and ligand are determined (e.g., by UV-Vis spectroscopy for protein and a calibrated standard for the compound). Typical concentrations are 10-50 µM Eg5 in the sample cell and 100-500 µM this compound in the syringe.

-